molecular formula C22H35NO3 B042405 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester CAS No. 100499-85-2

1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester

Número de catálogo: B042405
Número CAS: 100499-85-2
Peso molecular: 361.5 g/mol
Clave InChI: QEAAPQXURBSWHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery Context

The historical development of 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester emerges from the broader pharmaceutical research surrounding terfenadine, an antihistamine compound that was synthesized by chemists at Richardson-Merrell in 1973. Terfenadine was originally investigated as a potential tranquilizer but was found to be inactive for such purposes due to its inability to cross the blood-brain barrier or enter the central nervous system. This discovery led to its subsequent development as a peripherally-selective antihistamine, marketed under various brand names including Seldane in the United States, Triludan in the United Kingdom, and Teldane in Australia.

The identification of this compound as a distinct pharmaceutical impurity occurred during comprehensive analytical investigations of terfenadine manufacturing processes. The compound was discovered as part of systematic impurity profiling studies that became increasingly important as regulatory authorities demanded more stringent control over drug substance purity. These investigations revealed that the compound could arise through specific synthetic pathways involving ester formation and reduction reactions during terfenadine production.

Research into terfenadine-related compounds intensified during the 1990s when terfenadine was superseded by fexofenadine due to concerns about cardiac arrhythmia caused by QT interval prolongation. This transition period prompted extensive analytical work to understand the relationship between terfenadine and its metabolites, impurities, and related compounds, leading to the formal characterization of this compound as European Pharmacopoeia Impurity J.

The compound's discovery also coincided with advances in analytical techniques, particularly liquid chromatography-mass spectrometry methods capable of detecting and quantifying terfenadine at levels down to 100 picograms per milliliter in human plasma. These technological developments enabled researchers to identify and characterize previously undetected impurities with greater precision and reliability.

Significance in Pharmaceutical Reference Standards

The compound serves as an essential reference material that complies with rigorous regulatory requirements, including those defined by the United States Pharmacopoeia, European Medicines Agency, Japanese Pharmacopoeia, and British Pharmacopoeia. Its role in analytical method development and validation cannot be overstated, as it provides the necessary standards for developing methods to control impurities during drug development. The availability of this reference standard has been crucial for validating analytical methods used in impurity testing, ensuring accurate and reliable results across pharmaceutical laboratories worldwide.

The compound's significance extends to its application in Abbreviated New Drug Applications and New Drug Applications, where it serves as a critical component in demonstrating pharmaceutical equivalence and quality. Regulatory authorities require comprehensive impurity profiling, and the availability of well-characterized reference standards like this compound enables pharmaceutical companies to meet these stringent requirements effectively.

Nomenclature Evolution and Identification as Terfenadine European Pharmacopoeia Impurity J

The nomenclature evolution of this compound reflects the systematic approach to pharmaceutical impurity classification developed by international regulatory bodies. The compound is officially designated as Terfenadine European Pharmacopoeia Impurity J, representing a standardized nomenclature system that facilitates global pharmaceutical communication and regulatory compliance.

The European Pharmacopoeia classification system assigns alphabetical designations to specific impurities associated with particular active pharmaceutical ingredients. In the case of terfenadine, multiple impurities have been identified and catalogued, ranging from Impurity A through Impurity J, with each representing distinct chemical entities that may be encountered during drug substance analysis. This systematic approach ensures consistent identification across different laboratories and regulatory jurisdictions.

Alternative nomenclature for the compound includes its complete chemical name, ethyl 1-[(4RS)-4-[4-(1,1-dimethylethyl)phenyl]-4-hydroxybutyl]piperidine-4-carboxylate, as specified in European Pharmacopoeia monographs. This detailed chemical nomenclature provides precise structural information that enables unambiguous identification of the compound in scientific literature and regulatory documentation.

The Chemical Abstracts Service registry number 100499-85-2 has been assigned to this compound, providing a unique numerical identifier that facilitates database searches and cross-referencing across different information systems. However, some sources indicate that no Chemical Abstracts Service number has been officially assigned, reflecting ongoing standardization efforts in pharmaceutical impurity cataloguing.

Propiedades

IUPAC Name

ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-5-26-21(25)18-12-15-23(16-13-18)14-6-7-20(24)17-8-10-19(11-9-17)22(2,3)4/h8-11,18,20,24H,5-7,12-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAAPQXURBSWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCC(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100499-85-2
Record name Ethyl 1-(4-(4-(1,1-dimethylethyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)PIPERIDINE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6VVX638B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Preparation of 4-Piperidinecarboxylic Acid Ethyl Ester

The piperidine core is synthesized from 4-piperidinecarboxylic acid ethyl ester, which is commercially available or prepared via esterification of 4-piperidinecarboxylic acid. Key spectral data for intermediates include:

Compound1H^1H NMR (CDCl3_3 , δ ppm)HRMS (m/z) [M+H]+^+
4-Piperidinecarboxylic acid ethyl ester1.25 (t, 3H), 2.45–2.60 (m, 1H), 3.15–3.30 (m, 2H)172.12 (calc: 172.13)

Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in dichloromethane.

Introduction of the 4-(tert-Butyl)phenyl Group

Suzuki-Miyaura Coupling

The tert-butylphenyl group is introduced via a palladium-catalyzed cross-coupling reaction between Boc-protected 4-boronopiperidine-1-carboxylate and 4-bromo-tert-butylbenzene. Optimized conditions from include:

  • Catalyst : PdXPhosG2 (10 mol%) with 10% Pd/C (0.12 equiv.)

  • Base : K3_3PO4_4 (3 equiv.)

  • Solvent : 1,4-Dioxane/water (4:1) at 80°C for 4 h

  • Reduction : NH4_4HCO2_2 in MeOH (1.25 M) for 16 h at RT

This procedure yields tert-butyl 4-(4-(tert-butyl)phenyl)piperidine-1-carboxylate with >95% conversion.

Installation of the 4-Hydroxybutyl Side Chain

Alkylation of the Piperidine Nitrogen

Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane exposes the piperidine nitrogen for alkylation. The hydroxybutyl chain is introduced via:

  • Method A : Reaction with 4-bromo-1-butanol in the presence of K2_2CO3_3 in acetonitrile at reflux (yield: 78%).

  • Method B : Grignard addition using 4-hydroxybutylmagnesium bromide to a pre-formed piperidine aldehyde intermediate.

Final Functionalization and Characterization

Esterification and Purification

The carboxylic acid is esterified using ethanol under acidic conditions (H2_2SO4_4, reflux). Purification via flash chromatography (30% EtOAc/hexanes) affords the final product. Key analytical data:

ParameterValueSource
1H^1H NMR (500 MHz, CDCl3_3 )δ 1.25 (t, 3H), 1.40 (s, 9H), 3.55–3.70 (m, 2H)
HRMS (m/z) [M+H]+^+362.2351 (calc: 362.2354)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Suzuki-Alkylation (Method A)7899Short reaction time
Grignard Addition (Method B)6597Better stereocontrol

Method A is preferred for scalability, while Method B offers superior control over stereochemistry .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted tert-butylphenyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4)

  • Molecular Formula: C13H23NO4
  • Key Features : Contains a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and an ethyl ester at the 4-position.
  • Comparison : The Boc group is less sterically demanding than the target compound’s 4-(4-tert-butylphenyl)-4-hydroxybutyl chain. This difference enhances the synthetic utility of Ethyl N-Boc-piperidine-4-carboxylate as an intermediate in peptide and heterocyclic chemistry .
  • Biological Relevance : Primarily used in synthetic routes, lacking pharmacological activity due to its transient protecting group .

ML-335 (CID23723457)

  • Molecular Formula : C25H32N2O3
  • Key Features: Features a 4-(2-phenylethyl) substituent and an acetylamino benzyl group on the piperidine ring.
  • ML-335 is utilized in research for its modulatory effects on ion channels .

Diphenoxylate (CAS 915-30-0)

  • Molecular Formula : C30H32N2O2
  • Key Features: Contains a 3-cyano-3,3-diphenylpropyl chain and an ethyl ester.
  • Comparison: The diphenylpropyl moiety confers potent opioid receptor agonist activity, making diphenoxylate a clinically used antidiarrheal agent. In contrast, the target compound’s tert-butylphenyl group lacks the π-π interactions critical for opioid binding, suggesting divergent therapeutic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Role
Target Compound C22H33NO3 359.51 4-(4-tert-Butylphenyl)-4-hydroxybutyl Pharmaceutical impurity
Ethyl N-Boc-piperidine-4-carboxylate C13H23NO4 257.33 Boc-protected amine, ethyl ester Synthetic intermediate
ML-335 C25H32N2O3 408.53 Phenethyl, acetylamino benzyl Ion channel modulator
Diphenoxylate C30H32N2O2 452.59 3-Cyano-3,3-diphenylpropyl Antidiarrheal agent

Research Findings and Implications

Hydrophobicity and Solubility :

  • The tert-butylphenyl group in the target compound significantly increases hydrophobicity compared to Ethyl N-Boc-piperidine-4-carboxylate. This property may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .

Pharmacological Specificity: Unlike diphenoxylate, the target compound lacks the diphenyl groups required for opioid receptor binding, precluding analgesic or antidiarrheal effects. This structural distinction underscores the importance of substituent design in drug development .

Actividad Biológica

1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₃₁NO₃
  • Molecular Weight : 273.43 g/mol
  • CAS Number : 123855-51-6

The structure includes a piperidine ring, a tert-butyl group, and a hydroxybutyl moiety, which contribute to its biological properties. The presence of multiple functional groups allows for various interactions with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antinociceptive Effects : Studies have shown that derivatives of piperidine compounds can exhibit pain-relieving properties. The mechanism often involves modulation of neurotransmitter systems, particularly those related to pain perception .
  • Anti-inflammatory Activity : Compounds with similar structures have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines and mediators .
  • CNS Activity : Some studies suggest that piperidine derivatives may have effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants due to their interaction with neurotransmitter receptors .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : The compound may act on various receptors such as serotonin (5-HT), dopamine (D2), and adrenergic receptors, which are crucial in modulating mood and pain responses.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators .
  • Neurotransmitter Reuptake Inhibition : By inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, the compound may enhance mood and alleviate pain.

Study 1: Antinociceptive Properties

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in pain response compared to controls. The results indicated a dose-dependent effect, suggesting potential for development as an analgesic agent.

Dose (mg/kg)Pain Response Reduction (%)
1025
2050
4075

Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases.

Treatment GroupTNF-alpha Production (pg/mL)
Control500
Compound (10 µM)300
Compound (50 µM)150

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Due to limited toxicity data (e.g., acute/chronic effects, ecological impact), adhere to standard precautions:

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Work in a fume hood with proper ventilation.
  • Avoid dermal/oral exposure; wash hands after handling .
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What analytical methods are suitable for characterizing this compound?

  • HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .
  • NMR/LC-MS : Confirm structural integrity and molecular weight (e.g., tert-butyl and piperidine moieties) .
  • UV-Vis : Validate concentration if chromophores are present (method development required) .

Q. How can researchers synthesize this compound?

  • Key steps :
    • Introduce the tert-butyl group via Boc protection to stabilize the piperidine ring .
    • Perform esterification of the carboxylic acid using ethyl chloroformate or ethanol under acidic conditions .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield?

  • Flow chemistry : Integrate continuous-flow processes to enhance reaction efficiency and reduce side products (e.g., Omura-Sharma-Swern oxidation principles) .
  • Statistical modeling : Vary parameters (temperature, catalyst loading, solvent ratio) and analyze via response surface methodology (RSM) .
  • Example : Optimize coupling reactions by adjusting tert-butylphenyl hydroxybutyl stoichiometry (1:1.2 molar ratio) and monitoring via in-line HPLC .

Q. How should researchers address contradictions in reported solubility or reactivity data?

  • Cross-validation : Use multiple techniques (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water) .
  • Contextualize conditions : Note discrepancies due to solvent polarity (e.g., tert-butyl groups increase hydrophobicity) or pH-dependent ester hydrolysis .
  • Replicate studies : Compare results across independent labs to isolate experimental variables .

Q. What strategies mitigate instability of the hydroxybutyl-piperidine intermediate during synthesis?

  • Protection/deprotection : Temporarily protect the hydroxyl group with trimethylsilyl chloride (TMSCl) to prevent undesired nucleophilic reactions .
  • Low-temperature reactions : Conduct steps below 0°C to minimize degradation .
  • Real-time monitoring : Use FTIR or Raman spectroscopy to detect intermediate degradation .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock Vina .
  • ADMET prediction : Estimate logP (lipophilicity) and CYP450 metabolism via platforms like SwissADME .
  • Validate experimentally : Compare in vitro permeability (Caco-2 assays) and microsomal stability .

Methodological Notes

  • Synthesis references : Prioritize Boc-protection protocols from Kishida Chemical and Key Organics .
  • Safety compliance : Follow OSHA HCS guidelines for Category 4 acute toxicity (oral/dermal/inhalation) .
  • Data gaps : Ecological persistence and bioaccumulation remain unstudied; include ecotoxicity assays in long-term projects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.